Nicotinonitrile 1-oxide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-oxidopyridin-1-ium-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O/c7-4-6-2-1-3-8(9)5-6/h1-3,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOOVSQCALYYUDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C[N+](=C1)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10164162 | |

| Record name | Nicotinonitrile 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10164162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14906-64-0 | |

| Record name | 3-Pyridinecarbonitrile, 1-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14906-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 14906-64-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170850 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nicotinonitrile 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10164162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nicotinonitrile 1-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.417 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Nicotinonitrile 1-oxide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of Nicotinonitrile 1-oxide, a key synthetic intermediate. It covers its chemical structure, physicochemical properties, synthesis protocols, and its role in the pharmaceutical industry.

Chemical Identity and Structure

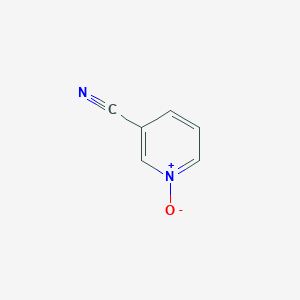

Nicotinonitrile 1-oxide, also known as 3-cyanopyridine N-oxide, is an organic compound featuring a pyridine ring N-oxidized at position 1 and a nitrile group at position 3.[1][2][3] Its chemical structure and identifiers are crucial for its application in further chemical synthesis.

Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | 1-oxidopyridin-1-ium-3-carbonitrile[4] |

| CAS Number | 14906-64-0[1][2][4] |

| Molecular Formula | C6H4N2O[1][2][4][5] |

| InChI | InChI=1S/C6H4N2O/c7-4-6-2-1-3-8(9)5-6/h1-3,5H[1][2][4] |

| InChIKey | WOOVSQCALYYUDO-UHFFFAOYSA-N[1][2][4] |

| Canonical SMILES | C1=CC(=CN=C1)C#N |

Physicochemical and Spectroscopic Data

The following table summarizes the key physical, chemical, and spectroscopic properties of Nicotinonitrile 1-oxide.

| Property | Value | Source |

| Molecular Weight | 120.11 g/mol [4][5] | PubChem, CymitQuimica |

| Appearance | Colorless solid | General Knowledge |

| Melting Point | 168-171 °C | CN103570617B[6] |

| Boiling Point | Not available | |

| Purity | Min. 95% | CymitQuimica[5] |

| 1H NMR | δ 1H NMR (500 MHz, DMSO): 7.53-7.55 (1H, dd, J=6.8, 7.5 Hz, Ar-H), 7.76-7.78 (1H, d, J=8 Hz, Ar-H), 8.42-8.44 (1H, dd, J=0.7, 6.4 Hz, Ar-H), 8.48 (1H, s, Ar-H) ppm | Royal Society of Chemistry[7] |

| 13C NMR | δ 13C NMR (125 MHz, DMSO): 126.1, 127.2, 131.1, 139.4, 142.6, 164.7 ppm | Royal Society of Chemistry[7] |

| UV/Visible Spectrum | Available | NIST WebBook[1] |

| GC-MS | Available | PubChem[4] |

Synthesis of Nicotinonitrile 1-oxide

Nicotinonitrile 1-oxide is synthesized via the oxidation of nicotinonitrile.[8] A common and efficient method involves the use of hydrogen peroxide as the oxidizing agent in the presence of a catalyst.

Experimental Protocol: Oxidation of Nicotinonitrile

This protocol is based on a patented industrial preparation method.[6][9]

| Parameter | Details |

| Reactants | Nicotinonitrile, 30% Hydrogen Peroxide, Deionized Water, Sulfuric Acid, Silicomolybdic Acid (catalyst) |

| Equipment | 2000L Glass-lined steel reaction vessel |

| Procedure | 1. Charge the reactor with 100 kg of deionized water, 7.5 kg of sulfuric acid, and 5 kg of silicomolybdic acid. 2. Add 700 kg of nicotinonitrile. 3. Heat the mixture to 88-94 °C. 4. Slowly and evenly add 780 kg of 30% hydrogen peroxide over 8 hours, maintaining the temperature. 5. After the addition is complete, incubate the mixture for 6 hours. 6. Cool the reaction mixture to below 15 °C. 7. Isolate the product by centrifugation. 8. Dry the product. |

| Yield | 770 kg (95.2%) |

| Purity | 96.7% (by HPLC area normalization) |

Logical Workflow for the Synthesis of Nicotinonitrile 1-oxide

References

- 1. nicotinonitrile 1-oxide [webbook.nist.gov]

- 2. nicotinonitrile 1-oxide [webbook.nist.gov]

- 3. nicotinonitrile 1-oxide [webbook.nist.gov]

- 4. Nicotinonitrile 1-oxide | C6H4N2O | CID 84686 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Nicotinonitrile-1-oxide | CymitQuimica [cymitquimica.com]

- 6. CN103570617B - A kind of preparation method of 3-cyano group-pyridine N-oxides - Google Patents [patents.google.com]

- 7. rsc.org [rsc.org]

- 8. Nicotinonitrile - Wikipedia [en.wikipedia.org]

- 9. CN103570617A - Preparation method of 3-cyano-pyridine N-oxide - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Nicotinonitrile 1-oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinonitrile 1-oxide, also known as 3-cyanopyridine N-oxide, is a heterocyclic organic compound with significant applications in synthetic chemistry. It serves as a key intermediate in the preparation of various pharmaceutical and agrochemical compounds. This technical guide provides a comprehensive overview of the physical and chemical properties of Nicotinonitrile 1-oxide, detailed experimental protocols for its synthesis, and an exploration of its reactivity. All quantitative data are summarized in structured tables for ease of reference, and a detailed experimental workflow for its synthesis is visualized.

Chemical Identity and Physical Properties

Nicotinonitrile 1-oxide is a white to light yellow crystalline solid. Its fundamental identifiers and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 1-oxidopyridin-1-ium-3-carbonitrile[1][2] |

| CAS Number | 14906-64-0[1] |

| Molecular Formula | C₆H₄N₂O[2][3] |

| Molecular Weight | 120.11 g/mol [2][3] |

| Synonyms | 3-Cyanopyridine N-oxide, Nicotinonitrile N-oxide, 3-Pyridinecarbonitrile 1-oxide[1][2] |

Table 2: Physical Properties

| Property | Value | Source |

| Melting Point | 168-176 °C | [4][5] |

| Boiling Point | 382.7 ± 15.0 °C (Predicted) | [6] |

| Density | 1.14 ± 0.1 g/cm³ (Predicted) | [6] |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate. Soluble in water and polar organic solvents. | [6][7] |

| pKa | -0.67 ± 0.10 (Predicted) | [8] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of Nicotinonitrile 1-oxide.

Table 3: Spectroscopic Data

| Technique | Data |

| UV/Visible Spectroscopy | The NIST WebBook provides a UV/Visible spectrum.[1] |

| Infrared (IR) Spectroscopy | Specific experimental data not readily available in public domains. |

| ¹H NMR Spectroscopy | Specific experimental data for chemical shifts and coupling constants are not readily available in public domains. |

| ¹³C NMR Spectroscopy | PubChem lists a reference to a ¹³C NMR spectrum.[2] |

| Mass Spectrometry (MS) | GC-MS data is referenced on PubChem.[2] The fragmentation of N-oxides is often characterized by the neutral loss of an oxygen atom (16 Da).[9] |

Chemical Properties and Reactivity

Nicotinonitrile 1-oxide exhibits reactivity characteristic of pyridine N-oxides and nitriles.

-

Catalyst for Chlorination: It has been shown to be an effective catalyst for the chlorination of organic compounds in a high-temperature reaction.[3]

-

Hydrolysis: The nitrile group can be hydrolyzed. For instance, oxidation of 3-cyanopyridine with hydrogen peroxide gives 3-cyanopyridine N-oxide, which can then be hydrolyzed to nicotinic acid N-oxide, a precursor to various pharmaceuticals.[10]

-

Synthetic Intermediate: It is a useful synthetic intermediate in the synthesis of compounds such as Arimoclomol Maleic Acid, a drug used to treat amyotrophic lateral sclerosis.[11]

Experimental Protocols

Synthesis of Nicotinonitrile 1-oxide

The following protocol is based on a patented method for the preparation of Nicotinonitrile 1-oxide from 3-cyanopyridine (nicotinonitrile).[4][5][12]

Reaction Scheme:

Materials:

-

3-Cyanopyridine (Nicotinonitrile)

-

30% Hydrogen Peroxide (H₂O₂)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Catalyst (e.g., Silicomolybdic acid, Phosphomolybdic acid, or Phosphotungstic acid)

-

Deionized Water

Procedure:

-

To a reaction vessel, add deionized water, concentrated sulfuric acid, the chosen catalyst, and 3-cyanopyridine.

-

Heat the mixture to a temperature between 75-95 °C.

-

Slowly and evenly, add 30% hydrogen peroxide to the reaction mixture over a period of 8-10 hours while maintaining the reaction temperature.

-

After the addition is complete, maintain the temperature and continue to stir the mixture for an additional 6-8 hours to ensure the reaction goes to completion.

-

Cool the reaction mixture to below 15 °C.

-

The solid product is then isolated by centrifugation or filtration.

-

Dry the isolated solid to obtain Nicotinonitrile 1-oxide.

Purity and Yield:

This method has been reported to produce Nicotinonitrile 1-oxide with a purity of 95-97% and a yield of approximately 95%.[4][5]

Purification

The crude product obtained from the synthesis can be further purified by recrystallization from a suitable solvent, although specific solvents for recrystallization are not detailed in the referenced protocols. The workup procedure involving cooling and filtration/centrifugation provides a product of high purity.

Visualized Experimental Workflow

The following diagram illustrates the synthesis workflow for Nicotinonitrile 1-oxide as described in the experimental protocol.

Caption: Synthesis workflow for Nicotinonitrile 1-oxide.

Safety Information

Nicotinonitrile 1-oxide is a hazardous substance and should be handled with appropriate safety precautions.

Table 4: GHS Hazard Statements

| Hazard Code | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or goggles.

-

Skin Protection: Wear protective gloves and clothing.

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.

Handling and Storage:

Store in a tightly closed container in a dry and well-ventilated place. It is reported to be hygroscopic.

Conclusion

Nicotinonitrile 1-oxide is a valuable synthetic intermediate with well-defined physical and chemical properties. The synthesis protocol provided offers a high-yield and high-purity route to this compound. A thorough understanding of its properties, reactivity, and safe handling procedures is essential for its effective and safe use in research and development, particularly in the fields of medicinal and materials chemistry. Further research to fully characterize its spectroscopic properties would be a valuable addition to the scientific literature.

References

- 1. nicotinonitrile 1-oxide [webbook.nist.gov]

- 2. Nicotinonitrile 1-oxide | C6H4N2O | CID 84686 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Nicotinonitrile-1-oxide | CymitQuimica [cymitquimica.com]

- 4. A kind of preparation method of 3-cyano-pyridine n-oxide - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN103570617B - A kind of preparation method of 3-cyano group-pyridine N-oxides - Google Patents [patents.google.com]

- 6. 14906-64-0 CAS MSDS (NICOTINONITRILE-1-OXIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. CAS 2398-81-4: Nicotinic acid N-oxide | CymitQuimica [cymitquimica.com]

- 8. NICOTINONITRILE-1-OXIDE | 14906-64-0 [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. Nicotinonitrile - Wikipedia [en.wikipedia.org]

- 11. 3-Cyanopyridine N-oxide | 149060-64-0 [chemicalbook.com]

- 12. CN103570617A - Preparation method of 3-cyano-pyridine N-oxide - Google Patents [patents.google.com]

An In-depth Technical Guide to 3-Cyanopyridine N-oxide

This technical guide provides a comprehensive overview of 3-Cyanopyridine N-oxide, a key intermediate in the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and applications.

Chemical Identity and Properties

3-Cyanopyridine N-oxide is a heterocyclic compound featuring a pyridine ring with a cyano group and an N-oxide functional group.[1] Its unique chemical structure makes it a valuable building block in the synthesis of various biologically active molecules.[1]

Table 1: Chemical Identifiers and Synonyms

| Identifier | Value |

| CAS Number | 14906-64-0[1][2][3] |

| Molecular Formula | C₆H₄N₂O[1][2] |

| Synonyms | Nicotinonitrile N-Oxide, Pyridine-3-carbonitrile N-Oxide, 3-Pyridinecarbonitrile 1-oxide, Nicotinonitrile 1-oxide, 3-Cyanopyridine 1-oxide, NSC 170850[3][4] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 120.11 g/mol | [1][2] |

| Appearance | White to light yellow or light orange powder/crystal | [1] |

| Melting Point | 168 - 179 °C | [1][5][6] |

| Purity | >95% to >98% (GC, HPLC) | [1][3][5] |

Synthesis of 3-Cyanopyridine N-oxide

The primary method for synthesizing 3-Cyanopyridine N-oxide involves the N-oxidation of 3-cyanopyridine. This process typically utilizes an oxidizing agent, such as hydrogen peroxide, in the presence of a catalyst.[5][6] This reaction is crucial for the subsequent synthesis of compounds like 2-chloronicotinic acid, an important intermediate for various herbicides and pharmaceuticals.[5][6]

This protocol is based on methodologies described in patent literature, aiming for high selectivity and yield.[5][6]

Materials:

-

3-cyanopyridine

-

Water (solvent)

-

Concentrated sulfuric acid (co-catalyst)

-

Catalyst (e.g., silicomolybdic acid, phosphomolybdic acid, or phosphotungstic acid)[6]

-

30% Hydrogen peroxide (oxidizing agent)

Procedure:

-

To a reaction vessel, add water, concentrated sulfuric acid, the chosen catalyst, and 3-cyanopyridine in sequence.[5]

-

Heat the mixture while stirring, slowly raising the temperature to a range of 75-95°C.[6]

-

Once the desired temperature is reached, begin the dropwise addition of 30% hydrogen peroxide. The addition should be carried out uniformly over several hours (e.g., 8-10 hours).[5]

-

After the addition of hydrogen peroxide is complete, maintain the reaction mixture at the same temperature for an additional period (e.g., 6-8 hours) to ensure the reaction goes to completion.[5]

-

Cool the reaction mixture to below 15°C.[5]

-

The resulting solid product is collected by centrifugation or filtration.[5]

-

The collected solid is then dried to yield 3-Cyanopyridine N-oxide.[5]

-

Purity can be assessed using methods like HPLC area normalization.[5][6]

Table 3: Example Reaction Conditions and Yields

| Catalyst | Reaction Temperature (°C) | Yield (%) | Purity (%) | Source |

| Silicomolybdic acid | 75-85 | 95.1 | 96.3 | [5][6] |

| Phosphomolybdic acid | 86-94 | 96.1 | 95.3 | [5] |

| Phosphotungstic acid | 90-95 | 94.7 | 96.8 | [5] |

Applications in Research and Development

3-Cyanopyridine N-oxide serves as a critical intermediate in the synthesis of a variety of valuable compounds.

-

Pharmaceuticals: It is a precursor in the synthesis of the anti-AIDS drug Nevirapine and the non-steroidal anti-inflammatory drug Niflumic acid.[5][6] It is also a useful intermediate in the synthesis of Arimoclomol, a drug candidate for treating amyotrophic lateral sclerosis (ALS).[7]

-

Agrochemicals: It is used to produce 2-chloronicotinic acid, a key intermediate for herbicides such as nicosulfuron and diflufenican.[5][6]

-

Organic Synthesis: Its chemical properties make it a versatile building block for creating more complex organic molecules.[1][8]

Logical Workflow for Synthesis

The following diagram illustrates the general workflow for the synthesis of 3-Cyanopyridine N-oxide as detailed in the experimental protocol.

Caption: Synthesis Workflow for 3-Cyanopyridine N-oxide.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. anexib.com [anexib.com]

- 4. 3-Cyanopyridine N-Oxide | 14906-64-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. A kind of preparation method of 3-cyano-pyridine n-oxide - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN103570617A - Preparation method of 3-cyano-pyridine N-oxide - Google Patents [patents.google.com]

- 7. 3-Cyanopyridine N-oxide | 149060-64-0 [chemicalbook.com]

- 8. nbinno.com [nbinno.com]

A Technical Guide to Nicotinonitrile 1-oxide: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinonitrile 1-oxide, also known as 3-cyanopyridine N-oxide, is a heterocyclic compound of significant interest in synthetic and medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and key applications. The document details the molecular characteristics of nicotinonitrile 1-oxide and outlines the prevalent synthetic route via the oxidation of nicotinonitrile. Furthermore, it explores its utility as a crucial synthetic intermediate in the preparation of pharmacologically active molecules and as a catalyst in organic reactions. This guide is intended to serve as a valuable resource for professionals engaged in chemical research and drug development.

Core Chemical Properties

Nicotinonitrile 1-oxide is a stable organic compound with the molecular formula C6H4N2O.[1][2] Its chemical structure consists of a pyridine ring N-oxidized at position 1 and a nitrile group substituted at position 3.

Table 1: Physicochemical Properties of Nicotinonitrile 1-oxide

| Property | Value | Reference(s) |

| Molecular Formula | C6H4N2O | [1][2] |

| Molecular Weight | 120.11 g/mol | [2][3] |

| IUPAC Name | 1-oxidopyridin-1-ium-3-carbonitrile | [1] |

| CAS Number | 14906-64-0 | [1] |

| Appearance | Solid (form may vary) | |

| Canonical SMILES | C1=CC(=CN=C1)C#N | [4] |

| InChI | InChI=1S/C6H4N2O/c7-4-6-2-1-3-8(9)5-6/h1-3,5H | [1] |

| InChIKey | WOOVSQCALYYUDO-UHFFFAOYSA-N | [1] |

Synthesis of Nicotinonitrile 1-oxide

The primary and most direct method for the synthesis of nicotinonitrile 1-oxide is through the oxidation of nicotinonitrile (also known as 3-cyanopyridine).[4] This reaction is typically achieved using a strong oxidizing agent, with hydrogen peroxide being a common choice.

Experimental Protocol: Oxidation of Nicotinonitrile

This protocol is a generalized procedure based on the established synthesis of pyridine N-oxides.

Materials:

-

Nicotinonitrile (3-cyanopyridine)

-

Glacial Acetic Acid

-

30% Hydrogen Peroxide (H₂O₂)

-

Water (distilled or deionized)

-

Apparatus for heating and distillation under reduced pressure

Procedure:

-

Dissolution: In a round-bottomed flask, dissolve nicotinonitrile in glacial acetic acid. Gentle warming on a steam bath can aid in dissolution.

-

Oxidation: To the resulting solution, carefully add 30% hydrogen peroxide. The reaction is exothermic and should be controlled.

-

Heating: Attach a condenser and heat the reaction mixture on a steam bath for several hours to ensure the completion of the reaction.

-

Work-up: Remove the excess acetic acid and water by distillation under reduced pressure.

-

Isolation: The crude nicotinonitrile 1-oxide can be isolated from the residue.

-

Purification: Recrystallization from a suitable solvent (e.g., water or ethanol-water mixture) can be performed to obtain the purified product.

Note: This is a representative protocol. Researchers should consult specific literature and perform a thorough risk assessment before conducting this experiment.

Caption: Synthesis of Nicotinonitrile 1-oxide.

Applications in Chemical Synthesis

Nicotinonitrile 1-oxide serves as a valuable intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical industry.

Intermediate in Drug Synthesis

A notable application of nicotinonitrile 1-oxide is its role as a precursor in the synthesis of Arimoclomol.[5] Arimoclomol is a drug candidate that has been investigated for the treatment of amyotrophic lateral sclerosis (ALS). The synthesis involves the chemical modification of the nicotinonitrile 1-oxide scaffold.

Catalyst in Chlorination Reactions

Nicotinonitrile 1-oxide has been demonstrated to be an effective catalyst for the chlorination of organic compounds.[3] It facilitates high-temperature chlorination reactions with high stereoselectivity and in a relatively environmentally friendly manner.[3] In this catalytic cycle, the chloride ion acts as a nucleophile, attacking an electrophilic carbon on the substrate.[3]

Caption: Applications of Nicotinonitrile 1-oxide.

Biological Significance of Related Compounds

While nicotinonitrile 1-oxide is primarily a synthetic intermediate, the broader classes of nicotinonitrile derivatives and heterocyclic N-oxides exhibit significant biological activities.

-

Nicotinonitrile Derivatives: The nicotinonitrile scaffold is present in numerous marketed drugs with diverse therapeutic applications, including anticancer agents.[6]

-

Heterocyclic N-oxides: This class of compounds has emerged with a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[7] The N-oxide functional group can influence the pharmacokinetic and pharmacodynamic properties of a molecule.[7]

Safety and Handling

Nicotinonitrile 1-oxide is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is classified as harmful if swallowed, in contact with skin, or if inhaled.[8] It can also cause skin and serious eye irritation.[8] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Table 2: Hazard Statements for Nicotinonitrile 1-oxide

| Hazard Code | Description | Reference |

| H302 | Harmful if swallowed | [8] |

| H312 | Harmful in contact with skin | [8] |

| H315 | Causes skin irritation | [8] |

| H319 | Causes serious eye irritation | [8] |

| H332 | Harmful if inhaled | [8] |

Conclusion

Nicotinonitrile 1-oxide is a versatile chemical compound with established importance as a synthetic intermediate and catalyst. Its straightforward synthesis from nicotinonitrile and its utility in the preparation of complex molecules like Arimoclomol underscore its relevance in drug discovery and development. A thorough understanding of its properties, synthesis, and applications is beneficial for researchers and scientists working in the fields of organic and medicinal chemistry. Further exploration of its reactivity and the biological activities of its derivatives may lead to the discovery of new therapeutic agents.

References

- 1. nicotinonitrile 1-oxide [webbook.nist.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. Nicotinonitrile-1-oxide | CymitQuimica [cymitquimica.com]

- 4. Nicotinonitrile - Wikipedia [en.wikipedia.org]

- 5. NICOTINONITRILE-1-OXIDE | 14906-64-0 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nicotinonitrile 1-oxide | C6H4N2O | CID 84686 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data Interpretation of Nicotinonitrile 1-oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Nicotinonitrile 1-oxide (also known as 3-Cyanopyridine N-oxide), a key synthetic intermediate. The document focuses on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, presenting them in a clear, tabular format for easy interpretation and comparison. Detailed experimental protocols and a visual representation of the analytical workflow are also included to aid in the replication and understanding of these analytical techniques for this compound.

Spectroscopic Data

The following tables summarize the key quantitative data obtained from the NMR analysis of Nicotinonitrile 1-oxide.

Table 1: ¹H NMR Spectroscopic Data for Nicotinonitrile 1-oxide

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.48 | s | - | Ar-H |

| 8.42-8.44 | dd | 0.7, 6.4 | Ar-H |

| 7.76-7.78 | d | 8.0 | Ar-H |

| 7.53-7.55 | dd | 6.8, 7.5 | Ar-H |

Note: Data acquired in DMSO-d₆ at 500 MHz.

Table 2: ¹³C NMR Spectroscopic Data for Nicotinonitrile 1-oxide

| Chemical Shift (δ) ppm |

| 164.7 |

| 142.6 |

| 139.4 |

| 131.1 |

| 127.2 |

| 126.1 |

Note: Data acquired in DMSO-d₆ at 125 MHz.

Table 3: Mass Spectrometry Data for Nicotinonitrile 1-oxide

| Molecular Ion (M⁺) m/z | Key Fragmentation Ions m/z |

| 120 | [M-16]⁺ (Loss of Oxygen) |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of NMR and MS data for Nicotinonitrile 1-oxide, based on methods used for similar pyridine N-oxide derivatives.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of Nicotinonitrile 1-oxide is dissolved in deuterated dimethyl sulfoxide (DMSO-d₆) to a standard concentration suitable for NMR analysis.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 500 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Spectrometer Frequency: 500 MHz

-

Solvent: DMSO-d₆

-

Parameters: Standard pulse sequences are used for one-dimensional proton spectra.

-

-

¹³C NMR Acquisition:

-

Spectrometer Frequency: 125 MHz

-

Solvent: DMSO-d₆

-

Parameters: Proton-decoupled ¹³C NMR spectra are acquired using standard parameters.

-

2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: The Nicotinonitrile 1-oxide sample is dissolved in a suitable volatile organic solvent, such as dichloromethane or methanol.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector, with an appropriate injection volume.

-

Column: A standard non-polar or medium-polarity capillary column (e.g., HP-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A temperature gradient is programmed to ensure separation from any impurities.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or ion trap.

-

Scan Range: A suitable mass range is scanned to detect the molecular ion and expected fragment ions.

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of Nicotinonitrile 1-oxide.

References

Unveiling the Biological Potential of Nicotinonitrile 1-oxide: A Technical Guide for Researchers

Disclaimer: Direct experimental data on the biological activities of Nicotinonitrile 1-oxide is currently limited in publicly available literature. This guide provides an in-depth overview of its potential biological activities based on the established pharmacological profiles of its structural analogs and derivatives. The information presented herein is intended to serve as a foundation for future research and drug discovery endeavors.

Nicotinonitrile 1-oxide, a pyridine N-oxide derivative, holds significant promise as a scaffold for the development of novel therapeutic agents. While primarily utilized as a synthetic intermediate in the chemical industry, the inherent biological relevance of the nicotinonitrile core and the pyridine N-oxide moiety suggests a range of potential pharmacological applications. This technical guide consolidates the available data on related compounds to forecast the potential biological activities of Nicotinonitrile 1-oxide, providing researchers, scientists, and drug development professionals with a comprehensive resource to guide future investigations.

Potential Therapeutic Applications

The structural components of Nicotinonitrile 1-oxide, namely the nicotinonitrile scaffold and the N-oxide functional group, are present in numerous compounds with well-documented biological activities. Based on this, the potential therapeutic applications for Nicotinonitrile 1-oxide and its future derivatives are predicted to be in the following areas:

-

Anticancer Activity: A substantial body of evidence points to the potent cytotoxic effects of nicotinonitrile derivatives against various cancer cell lines.

-

Anti-inflammatory Activity: The pyridine N-oxide moiety is a key feature in compounds known to modulate inflammatory pathways.

-

Antimicrobial Activity: The nicotinonitrile scaffold is a common feature in molecules exhibiting antibacterial and antifungal properties.

Quantitative Data on Nicotinonitrile Derivatives

To facilitate comparative analysis and guide future structure-activity relationship (SAR) studies, the following tables summarize the reported biological activities of various nicotinonitrile derivatives.

Table 1: Anticancer Activity of Nicotinonitrile Derivatives

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Pyrazolo[4,3-c]hexahydropyridine derivative | MDA-MB-231 | 4.2 | [1] |

| Pyrazolo[4,3-c]hexahydropyridine derivative | MCF-7 | 2.4 | [1] |

| Pyridine-urea derivative | MCF-7 | 4.25 | [2] |

| Pyridine-urea derivative | HepG2 | 6.08 | [2] |

| Thiazolidine-2,4-dione derivative | MCF-7 | 1.27 | [1] |

| 2-(phenoxymethyl)-5-phenyl-1,3,4-oxadiazole derivative | MCF-7 | 10.25 | [1] |

| 2-(phenoxymethyl)-5-phenyl-1,3,4-oxadiazole derivative | MDA-MB-453 | 10.51 | [1] |

Table 2: Anti-inflammatory Activity of Nicotinonitrile Derivatives

| Compound Class | Target | Assay | Result | Reference |

| Antipyrine-urea hybrid | COX-2 | In vitro enzyme assay | IC50 = 0.940 µM | [3] |

| Nicotinic acid derivative | COX-2 | In vitro enzyme assay | IC50 = 0.614 µM | [3] |

| Nicotinic acid derivative | Carrageenan-induced paw edema (in vivo) | 45.33% edema inhibition at 3h | [3] |

Table 3: Antimicrobial Activity of Nicotinonitrile Derivatives

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Pyridone derivative | Bacillus subtilis | 0.078 | [4] |

| Pyridone derivative | Staphylococcus aureus | 0.0024 | [4] |

| 3-cyanopyridine derivative | Escherichia coli | 3.91 | [4] |

| Pyrazole based pyrido[2,3-d]pyrimidine-dione | Bacillus subtilis | 100 | [5] |

| Pyrazole based pyrido[2,3-d]pyrimidine-dione | Clostridium tetani | 100 | [5] |

Potential Signaling Pathways and Mechanisms of Action

Based on the activities of structurally related molecules, two key signaling pathways emerge as potential targets for Nicotinonitrile 1-oxide.

Sirtuin-1/NF-κB Signaling Pathway

The structurally similar compound, Nicotinamide N-oxide, has been shown to exert anti-inflammatory effects by modulating the Sirtuin-1 (SIRT1)/NF-κB signaling pathway.[6][7] SIRT1, a NAD+-dependent deacetylase, can deacetylate the p65 subunit of NF-κB, thereby inhibiting its transcriptional activity and reducing the expression of pro-inflammatory cytokines.[6] It is plausible that Nicotinonitrile 1-oxide could act as a modulator of this pathway.

Caption: Potential modulation of the NF-κB pathway by Nicotinonitrile 1-oxide via SIRT1 activation.

Kynurenine Pathway and HAAO Inhibition

The kynurenine pathway is a metabolic route for tryptophan, and its dysregulation is implicated in various diseases. One of the key enzymes in this pathway is 3-hydroxyanthranilate-3,4-dioxygenase (HAAO).[8][9] Derivatives of nicotinic acid N-oxide have been patented as inhibitors of HAAO.[10] Inhibition of HAAO could be a therapeutic strategy for neurodegenerative diseases. Given its structural similarity, Nicotinonitrile 1-oxide represents a potential starting point for the design of novel HAAO inhibitors.

Caption: Potential inhibition of HAAO in the Kynurenine pathway by Nicotinonitrile 1-oxide.

Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to investigate the potential biological activities of Nicotinonitrile 1-oxide.

Cytotoxicity Assessment: MTT Assay

This protocol is for assessing the cytotoxic effects of Nicotinonitrile 1-oxide on cancer cell lines.[11][12][13][14]

-

Cell Seeding:

-

Seed cancer cells (e.g., MCF-7, HepG2, A549) in a 96-well plate at a density of 1 x 10⁴ cells/well.

-

Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of Nicotinonitrile 1-oxide in a suitable solvent (e.g., DMSO).

-

Create a series of dilutions of the compound in complete cell culture medium.

-

Replace the existing medium with 100 µL of the medium containing the different concentrations of Nicotinonitrile 1-oxide.

-

Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug like doxorubicin).

-

Incubate the plates for 48 or 72 hours.

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes.

-

-

Absorbance Measurement:

-

Measure the absorbance at 492 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

-

Caption: Experimental workflow for the MTT cytotoxicity assay.

Anti-inflammatory Activity: In Vitro Macrophage Assay

This protocol is for evaluating the anti-inflammatory potential of Nicotinonitrile 1-oxide by measuring nitric oxide (NO) production in LPS-stimulated macrophages.[15][16][17][18][19]

-

Cell Culture:

-

Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

-

Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

-

Compound and LPS Treatment:

-

Pre-treat the cells with various concentrations of Nicotinonitrile 1-oxide for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.

-

-

Nitric Oxide Measurement (Griess Assay):

-

Collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

-

-

Absorbance Measurement and Quantification:

-

Measure the absorbance at 540 nm.

-

Determine the nitrite concentration, an indicator of NO production, using a sodium nitrite standard curve.

-

Antimicrobial Activity: Broth Microdilution Method

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of Nicotinonitrile 1-oxide against various microbial strains.[5][20][21][22][23][24][25][26][27]

-

Preparation of Inoculum:

-

Grow the microbial strains (e.g., Staphylococcus aureus, Escherichia coli) in an appropriate broth overnight.

-

Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).

-

-

Compound Dilution:

-

Perform serial two-fold dilutions of Nicotinonitrile 1-oxide in a 96-well microtiter plate containing the appropriate broth.

-

-

Inoculation and Incubation:

-

Inoculate each well with the standardized microbial suspension.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

-

MIC Determination:

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Conclusion

While direct biological data for Nicotinonitrile 1-oxide is not yet available, the extensive research on its derivatives and structural analogs strongly suggests its potential as a valuable scaffold in medicinal chemistry. The evidence points towards promising avenues for investigation in the fields of oncology, inflammation, and infectious diseases. The experimental protocols and potential signaling pathways detailed in this guide provide a solid framework for researchers to begin to unlock the therapeutic potential of this intriguing molecule. Further investigation into the synthesis of novel derivatives and comprehensive biological screening is warranted to fully elucidate the pharmacological profile of Nicotinonitrile 1-oxide.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis, and evaluation of antipyrine and nicotinic acid derivatives as anti-inflammatory agents: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Nicotinamide n-Oxide Attenuates HSV-1-Induced Microglial Inflammation through Sirtuin-1/NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. Observing 3-hydroxyanthranilate-3,4-dioxygenase in action through a crystalline lens - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The mechanism of inactivation of 3-hydroxyanthranilate-3,4-dioxygenase by 4-chloro-3-hydroxyanthranilate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. MTT (Assay protocol [protocols.io]

- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 15. benchchem.com [benchchem.com]

- 16. In Vitro Macrophage Assay Predicts the In Vivo Anti-inflammatory Potential of Exosomes from Human Mesenchymal Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In Vitro Macrophage Assay Predicts the In Vivo Anti-inflammatory Potential of Exosomes from Human Mesenchymal Stromal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Synthesis and Antimicrobial Activity of Some Pyridinium Salts [mdpi.com]

- 22. Synthesis and antimicrobial study of novel pyridine quaternary analogs [wisdomlib.org]

- 23. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Synthesis, computational and antimicrobial evaluation of some new pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. Antimicrobial evaluation of new synthesized pyridine nucleosides under solvent-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability and Proper Storage of Nicotinonitrile 1-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Nicotinonitrile 1-oxide (also known as 3-Cyanopyridine N-oxide). The information presented herein is crucial for maintaining the integrity of the compound in research and development settings. Due to the limited availability of direct quantitative stability data for Nicotinonitrile 1-oxide, this guide also incorporates data from closely related compounds, such as nicotine-N'-oxide, and general principles of pyridine N-oxide chemistry to infer potential stability characteristics.

Physicochemical Properties and Stability Profile

Nicotinonitrile 1-oxide is a solid, hygroscopic, and potentially air-sensitive compound. Its stability is influenced by environmental factors such as temperature, humidity, and light. While specific degradation kinetics for Nicotinonitrile 1-oxide are not extensively published, information from safety data sheets and studies on analogous compounds provide valuable insights into its stability profile.

Table 1: Summary of General Stability and Storage Recommendations

| Parameter | Recommendation/Observation | Source(s) |

| Storage Temperature | Room temperature. A dry, cool, and well-ventilated place is recommended. | [1] |

| Atmosphere | Store under an inert atmosphere. | [2] |

| Moisture/Humidity | Hygroscopic; exposure to moist air or water should be avoided. Store in a tightly closed container. | [3] |

| Light | While specific photostability data is unavailable, pyridine N-oxides can be susceptible to photochemical reactions. Protection from light is advisable for long-term storage. | [3][4][5][6] |

| Incompatible Materials | No specific information available. | |

| Thermal Stability | A study on a cobalt(II) thiocyanate complex with 3-cyanopyridine N-oxide showed exothermic decomposition upon heating, suggesting the ligand itself may be thermally labile at elevated temperatures. | [7] |

Quantitative Stability Data (Surrogate Data)

Direct quantitative stability data for Nicotinonitrile 1-oxide is scarce in publicly available literature. However, a study on the stability of nicotine-N'-oxide in oral nicotine pouches provides relevant surrogate data on the formation of a related N-oxide compound over time under controlled conditions.

Table 2: Formation of Nicotine-N'-oxide in Nicotine Pouches over 12 Months

| Storage Condition | Initial Concentration (% of Nicotine) | Final Concentration (% of Nicotine) |

| 25 ± 2 °C, 60 ± 5% RH | Not specified | 1.32% |

This data is for nicotine-N'-oxide and should be considered as an indicator of the potential for N-oxide formation and stability, not as direct data for Nicotinonitrile 1-oxide.

Potential Degradation Pathways

Based on the chemistry of pyridine N-oxides, Nicotinonitrile 1-oxide may undergo degradation through several pathways, particularly under stress conditions such as exposure to light (photodegradation) and high temperatures (thermolysis). The nitrile group could also be susceptible to hydrolysis under certain pH and temperature conditions.

Caption: Potential degradation pathways for Nicotinonitrile 1-oxide.

Experimental Protocols for Stability Assessment

For researchers needing to generate specific stability data for Nicotinonitrile 1-oxide, a forced degradation study is recommended. The following are generalized protocols based on ICH guidelines and methodologies reported for related compounds.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[8][9][10][11]

Caption: General workflow for a forced degradation study.

4.1.1. Hydrolytic Stability

-

Objective: To assess degradation in aqueous solutions at different pH values.

-

Methodology:

-

Prepare solutions of Nicotinonitrile 1-oxide in acidic (e.g., 0.1 M HCl), neutral (e.g., water), and basic (e.g., 0.1 M NaOH) media.

-

Incubate the solutions at a controlled temperature (e.g., 60 °C).

-

Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the acidic and basic samples before analysis.

-

Analyze the samples by a suitable stability-indicating method (e.g., HPLC-UV).

-

4.1.2. Oxidative Stability

-

Objective: To evaluate the susceptibility of the compound to oxidation.

-

Methodology:

-

Prepare a solution of Nicotinonitrile 1-oxide.

-

Add a controlled amount of an oxidizing agent (e.g., 3% hydrogen peroxide).

-

Store the solution at room temperature, protected from light.

-

Withdraw aliquots at specified time points.

-

Analyze the samples.

-

4.1.3. Thermal Stability (Solid State)

-

Objective: To assess the effect of high temperature on the solid compound.

-

Methodology:

-

Place a known amount of solid Nicotinonitrile 1-oxide in a controlled temperature chamber (e.g., 60 °C or higher, depending on the melting point).

-

Expose the sample for a defined period (e.g., 24, 48, 72 hours).

-

At each time point, remove a sample, allow it to cool to room temperature, and prepare a solution for analysis.

-

Analyze the samples.

-

4.1.4. Photostability

-

Objective: To determine the effect of light exposure on the stability of the compound.

-

Methodology (based on ICH Q1B guidelines):

-

Expose the solid compound and a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

A dark control sample should be stored under the same conditions but protected from light.

-

Analyze both the exposed and control samples.

-

Analytical Methodology

A stability-indicating analytical method is crucial for separating the intact compound from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a common technique. For identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly valuable.

Table 3: Example HPLC Conditions for Analysis of Related Pyridine Derivatives

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol). |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at a suitable wavelength (to be determined by UV scan of Nicotinonitrile 1-oxide). |

| Injection Volume | 10 µL |

Biological Signaling Pathways

Currently, there is a lack of specific information in the scientific literature detailing the direct involvement of Nicotinonitrile 1-oxide in biological signaling pathways. However, the broader class of nicotinonitrile derivatives has been extensively studied in medicinal chemistry and is known to interact with various biological targets, particularly kinases.

Caption: General role of nicotinonitrile derivatives as kinase inhibitors.

It is important to note that this diagram represents the general activity of the nicotinonitrile scaffold and is not specific to Nicotinonitrile 1-oxide. Further research is required to elucidate the specific biological activities and signaling pathways associated with the N-oxide derivative.

Summary and Recommendations

Nicotinonitrile 1-oxide is a compound that requires careful handling and storage to ensure its stability and integrity. The following are key recommendations for researchers and drug development professionals:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, preferably under an inert atmosphere and protected from light.

-

Handling: Avoid contact with moisture and air. Use appropriate personal protective equipment.

-

Stability Assessment: In the absence of comprehensive stability data, it is prudent to conduct in-house stability studies, particularly if the compound is to be used in sensitive applications or stored for extended periods. The provided experimental protocols for forced degradation can serve as a starting point for such investigations.

-

Analytical Monitoring: Employ a validated stability-indicating analytical method to monitor the purity of Nicotinonitrile 1-oxide and to detect any potential degradation products over time.

By adhering to these guidelines, researchers can minimize the risk of degradation and ensure the quality and reliability of their studies involving Nicotinonitrile 1-oxide.

References

- 1. cris.tau.ac.il [cris.tau.ac.il]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Photocatalytic deoxygenation of N–O bonds with rhenium complexes: from the reduction of nitrous oxide to pyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Radical generation enabled by photoinduced N–O bond fragmentation - Chemical Science (RSC Publishing) DOI:10.1039/D2SC02953G [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ajrconline.org [ajrconline.org]

- 11. biomedres.us [biomedres.us]

Solubility profile of Nicotinonitrile 1-oxide in various lab solvents.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility profile of Nicotinonitrile 1-oxide, a key synthetic intermediate.[1][2] Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on reported qualitative solubility and outlines detailed experimental protocols for determining the solubility of such compounds in a laboratory setting. These standardized methods are crucial for pre-formulation studies, drug discovery, and process development.[3][4]

Qualitative Solubility Data

The solubility of a compound is a fundamental physical property that significantly influences its behavior in various applications, from chemical reactions to biological systems. The following table summarizes the available qualitative solubility information for Nicotinonitrile 1-oxide.

| Solvent | Solubility |

| Chloroform | Slightly Soluble[5] |

| Ethyl Acetate | Slightly Soluble[5] |

Note: "Slightly soluble" indicates that a small amount of the compound will dissolve in the solvent under standard conditions.

Experimental Protocols for Solubility Determination

Accurate determination of a compound's solubility is essential for research and development. The following are detailed methodologies for two widely accepted methods for determining the equilibrium solubility of a compound like Nicotinonitrile 1-oxide.

The shake-flask method is a classical and widely used technique for determining the thermodynamic (equilibrium) solubility of a compound.[6][7][8] It involves saturating a solvent with a solute and then measuring the concentration of the dissolved solute.

Methodology:

-

Preparation: An excess amount of solid Nicotinonitrile 1-oxide is added to a series of flasks, each containing a different laboratory solvent of interest. It is crucial to add enough solid to ensure that a saturated solution is formed, with undissolved solid remaining.[6]

-

Equilibration: The flasks are sealed and placed in a constant temperature shaker or agitator. The mixtures are agitated for a predetermined period (often 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.[9] The time to reach equilibrium can vary depending on the compound and the solvent.[6]

-

Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation followed by filtration through a fine-pore filter (e.g., 0.45 µm) to ensure no solid particles remain in the liquid phase.[3][4]

-

Quantification: The concentration of Nicotinonitrile 1-oxide in the clear, saturated filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[3][4][7]

-

Data Analysis: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in g/100mL or mol/L) at the specified temperature.

This method is a more generalized approach to determining equilibrium solubility and is particularly useful in drug discovery and pre-formulation studies.[3]

Methodology:

-

Compound Addition: A known excess of solid Nicotinonitrile 1-oxide is added to a vial containing a specific volume of the test solvent.

-

Incubation and Agitation: The vials are sealed and incubated at a controlled temperature, typically with continuous agitation (e.g., on an orbital shaker) to facilitate the dissolution process and reach equilibrium. The incubation period can range from several hours to days.[3]

-

Sample Collection and Separation: At various time points, an aliquot of the suspension is withdrawn and immediately filtered or centrifuged to separate the solid from the liquid phase.

-

Concentration Analysis: The concentration of the dissolved Nicotinonitrile 1-oxide in the supernatant or filtrate is measured using a validated analytical method (e.g., HPLC, LC-MS/MS).[3]

-

Equilibrium Confirmation: The solubility is determined to be at equilibrium when consecutive measurements of the concentration show no significant change over time.[10]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the solubility of a chemical compound in the laboratory.

Caption: Workflow for determining the solubility of Nicotinonitrile 1-oxide.

References

- 1. Nicotinonitrile-1-oxide | CymitQuimica [cymitquimica.com]

- 2. NICOTINONITRILE-1-OXIDE | 14906-64-0 [chemicalbook.com]

- 3. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. 14906-64-0 CAS MSDS (NICOTINONITRILE-1-OXIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. who.int [who.int]

Quantum Chemical Blueprint of Nicotinonitrile 1-Oxide: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinonitrile 1-oxide, also known as 3-cyanopyridine N-oxide, is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2][3] The introduction of an N-oxide functional group to the pyridine ring dramatically alters its electronic properties, enhancing its reactivity towards both electrophilic and nucleophilic substitutions compared to the parent nicotinonitrile.[4][5] This heightened reactivity, coupled with the versatile chemistry of the nitrile group, makes nicotinonitrile 1-oxide a valuable scaffold for the synthesis of novel pharmaceutical agents.

This technical guide provides an in-depth overview of the quantum chemical calculations used to elucidate the molecular structure, reactivity, and spectroscopic properties of nicotinonitrile 1-oxide. By leveraging Density Functional Theory (DFT), we can gain profound insights into the molecule's behavior at the atomic level, thereby accelerating the rational design of new therapeutics. This document details the computational methodologies, presents key quantitative data, and visualizes the underlying theoretical frameworks.

Core Concepts in Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on DFT, have become indispensable tools for predicting a wide range of molecular properties with a favorable balance of accuracy and computational cost.[6][7] For molecules like nicotinonitrile 1-oxide, these calculations can predict optimized geometries, vibrational frequencies corresponding to infrared and Raman spectra, and electronic properties that govern chemical reactivity.

Key parameters derived from these calculations include:

-

Optimized Molecular Geometry: The three-dimensional arrangement of atoms corresponding to a minimum on the potential energy surface, providing bond lengths, bond angles, and dihedral angles.

-

Vibrational Frequencies: Theoretical prediction of the vibrational modes of the molecule, which can be correlated with experimental infrared (IR) and Raman spectra for structural validation.[8][9]

-

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.[10][11]

-

Natural Bond Orbital (NBO) Analysis: This method provides a detailed picture of the bonding and electronic structure of a molecule, including charge distribution, hybridization, and donor-acceptor interactions between orbitals.[12]

Experimental Protocols: A Computational Approach

The following section outlines a typical computational protocol for the quantum chemical analysis of nicotinonitrile 1-oxide, based on established DFT methodologies for similar pyridine N-oxide systems.[12][13]

Software: Gaussian 09/16, ORCA, or other comparable quantum chemistry software packages.

Methodology:

-

Geometry Optimization:

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.[14]

-

Basis Set: 6-311++G(d,p) or cc-pVTZ. The inclusion of diffuse functions (++) is important for accurately describing the electronic properties of the N-oxide group.

-

Procedure: The initial structure of nicotinonitrile 1-oxide is built using a molecular editor. A geometry optimization is then performed to find the lowest energy conformation of the molecule. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that a true minimum on the potential energy surface has been located.

-

-

Vibrational Frequency Calculation:

-

Method: The same level of theory (e.g., B3LYP/6-311++G(d,p)) as the geometry optimization is used.

-

Procedure: Harmonic vibrational frequencies are calculated to predict the IR and Raman spectra of the molecule. The calculated frequencies are often scaled by an empirical factor (typically around 0.96-0.98 for B3LYP) to better match experimental data, accounting for anharmonicity and basis set deficiencies.[15]

-

-

Frontier Molecular Orbital (HOMO-LUMO) Analysis:

-

Procedure: The energies of the HOMO and LUMO are obtained from the output of the optimized structure calculation. The HOMO-LUMO energy gap is then calculated as the difference between these two energies. Visualization of the HOMO and LUMO isosurfaces reveals the regions of the molecule most likely to be involved in electron donation and acceptance, respectively.

-

-

Natural Bond Orbital (NBO) Analysis:

-

Software: NBO 3.1 program, often integrated within the primary quantum chemistry software.[12]

-

Procedure: NBO analysis is performed on the optimized geometry to obtain information about the natural atomic charges, the hybridization of atoms, and the delocalization of electron density through donor-acceptor interactions between filled and empty orbitals. This is particularly useful for characterizing the nature of the semipolar N→O bond.[12]

-

Data Presentation

The following tables summarize representative quantitative data for nicotinonitrile 1-oxide and related substituted pyridine N-oxides, as derived from DFT calculations.

Table 1: Optimized Geometrical Parameters of Substituted Pyridine N-Oxides (B3LYP/cc-pVTZ) [12]

| Parameter | Pyridine N-Oxide | 4-CN-Pyridine N-Oxide |

| Bond Lengths (Å) | ||

| r(N→O) | 1.271 | 1.262 |

| r(N–C2) | 1.369 | 1.371 |

| r(C2–C3) | 1.382 | 1.380 |

| r(C3–C4) | 1.382 | 1.391 |

| **Bond Angles (°) ** | ||

| ∠(C6–N–C2) | 120.8 | 121.2 |

| ∠(N–C2–C3) | 118.4 | 118.4 |

| ∠(C2–C3–C4) | 121.3 | 120.7 |

Note: Data for 4-CN-Pyridine N-Oxide is presented as a close analogue to Nicotinonitrile 1-oxide (3-CN-Pyridine N-Oxide).

Table 2: Calculated Vibrational Frequencies for Key Modes in Pyridine N-Oxide Derivatives

| Vibrational Mode | Description | Approximate Frequency (cm⁻¹) |

| ν(N→O) | N-Oxide stretch | ~1250-1300 |

| ν(C≡N) | Nitrile stretch | ~2230-2240 |

| Ring Breathing | Symmetric ring deformation | ~1000-1030 |

| δ(C-H) | C-H in-plane bending | ~1050-1200 |

| γ(C-H) | C-H out-of-plane bending | ~750-900 |

Note: These are typical frequency ranges for pyridine N-oxide and nitrile functionalities and would be specifically calculated for nicotinonitrile 1-oxide.

Table 3: Frontier Molecular Orbital Energies and Related Properties of Substituted Pyridine N-Oxides (B3LYP/cc-pVTZ) [12]

| Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Pyridine N-Oxide | -6.91 | -1.14 | 5.77 |

| 4-CN-Pyridine N-Oxide | -7.59 | -2.42 | 5.17 |

Note: Electron-withdrawing groups like the cyano group are expected to lower both HOMO and LUMO energies and reduce the HOMO-LUMO gap, indicating increased reactivity.

Table 4: Natural Bond Orbital (NBO) Analysis of the N→O Bond in Pyridine N-Oxide [12]

| Parameter | Value |

| Natural Hybrid Orbitals (NHO) | |

| h(N) | sp²·²⁶ |

| h(O) | sp³·⁴⁰ |

| Polarization Coefficients | |

| σ(N→O) | 0.72 h(N) + 0.70 h(O) |

| Occupancy of Oxygen Lone Pairs | |

| LP₁(O) (s-character) | ~1.99 e |

| LP₂(O) (p-character, in-plane) | ~1.99 e |

| LP₃(O) (p-character, π-type) | ~1.60 e |

Note: The polarization coefficients indicate a covalent character for the σ(N→O) bond. The low occupancy of the π-type lone pair on the oxygen atom suggests significant electron donation into the pyridine ring's π-system.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and concepts in the quantum chemical analysis of nicotinonitrile 1-oxide.

Caption: Computational workflow for determining the molecular properties of Nicotinonitrile 1-oxide.

Caption: Frontier Molecular Orbital (HOMO-LUMO) theory and its relation to chemical reactivity.

Conclusion

Quantum chemical calculations, particularly DFT, provide a powerful and predictive framework for understanding the fundamental properties of nicotinonitrile 1-oxide. The computational protocols and data presented in this guide offer a solid foundation for researchers engaged in the design and synthesis of novel drug candidates based on this versatile heterocyclic scaffold. By integrating these computational insights into the drug discovery pipeline, scientists can make more informed decisions, ultimately accelerating the development of new and effective medicines. The ability to predict molecular geometry, vibrational spectra, and electronic reactivity allows for a more targeted approach to modifying the nicotinonitrile 1-oxide structure to achieve desired pharmacological profiles.

References

- 1. NICOTINONITRILE-1-OXIDE | 14906-64-0 [chemicalbook.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. researchgate.net [researchgate.net]

- 5. baranlab.org [baranlab.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. scispace.com [scispace.com]

- 14. discovery.researcher.life [discovery.researcher.life]

- 15. researchgate.net [researchgate.net]

Nicotinonitrile 1-oxide: A Technical Guide to Safety, Toxicity, and Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute professional safety advice. Always consult the official Safety Data Sheet (SDS) and follow all applicable institutional and governmental regulations before handling any chemical.

Introduction

Nicotinonitrile 1-oxide, also known as 3-Cyanopyridine N-oxide, is a heterocyclic compound with increasing relevance in synthetic chemistry and pharmaceutical research. As its use becomes more widespread, a thorough understanding of its safety profile, potential toxicity, and appropriate handling procedures is paramount for the protection of laboratory personnel. This guide provides a consolidated overview of the available safety and toxicity data for Nicotinonitrile 1-oxide and outlines recommended handling precautions and emergency procedures.

Hazard Identification and Classification

Nicotinonitrile 1-oxide is classified as a hazardous substance. The primary hazards are related to its acute toxicity upon ingestion, skin contact, or inhalation, as well as its potential to cause skin and eye irritation.[1][2]

GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication. The aggregated GHS information for Nicotinonitrile 1-oxide indicates the following classifications[1]:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Signal Word: Warning[2]

Pictograms:

Toxicological Profile

A comprehensive toxicological evaluation of Nicotinonitrile 1-oxide is limited by the lack of publicly available quantitative data. Searches for specific lethal dose values (LD50) and lethal concentration values (LC50) did not yield concrete data. The classification as "Acute Toxicity, Category 4" for oral, dermal, and inhalation routes is based on aggregated data from suppliers and databases.[1]

It is important to note that while a related compound, Nicotine N'-oxide, has been subject to some toxicological assessment, suggesting it may be a detoxification product of nicotine, this information cannot be directly extrapolated to Nicotinonitrile 1-oxide due to structural differences.[3]

The primary toxicological concerns are:

-

Acute Toxicity: Harmful effects are expected following a single, short-term exposure through ingestion, skin contact, or inhalation.[1][2]

-

Irritation: The compound is known to cause irritation to the skin and serious irritation to the eyes.[1][2] It may also cause respiratory irritation if inhaled.[2]

Due to the limited availability of detailed toxicological studies, this compound should be handled with a high degree of caution, assuming a higher level of toxicity as a precautionary measure.

Handling and Storage Precautions

Given the hazardous nature of Nicotinonitrile 1-oxide, stringent adherence to safety protocols is essential.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE. The following are general recommendations:

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required. For larger quantities or when there is a risk of significant exposure, additional protective clothing may be necessary.

-

Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood. If a fume hood is not available or if there is a risk of generating dust, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Safe Handling Practices

-

Avoid contact with skin, eyes, and clothing.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Use only in a well-ventilated area, preferably a chemical fume hood.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in areas where the chemical is handled.

-

Keep the container tightly closed when not in use.

Storage

-

Store in a cool, dry, and well-ventilated place.

-

Keep the container tightly closed to prevent moisture absorption, as the compound may be hygroscopic.[2]

-

Store away from incompatible materials.

-

The substance should be stored under an inert atmosphere.

Experimental Protocols

Due to the absence of specific, published experimental protocols for the safety and toxicity testing of Nicotinonitrile 1-oxide, a general protocol for handling a hazardous powdered chemical in a research setting is provided below.

General Protocol for Safe Handling of Powdered Nicotinonitrile 1-oxide

-

Preparation and Pre-handling:

-

Consult the Safety Data Sheet (SDS) for Nicotinonitrile 1-oxide.

-

Ensure a chemical fume hood is available and functioning correctly.

-

Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) inside the fume hood.

-

Don the appropriate Personal Protective Equipment (PPE) as outlined in section 4.1.

-

-

Weighing and Dispensing:

-

Perform all weighing and dispensing of the solid compound inside the chemical fume hood to minimize inhalation exposure.

-

Use a draft shield on the analytical balance to prevent air currents from affecting the measurement and dispersing the powder.

-

Handle the powder gently to avoid creating dust.

-

If transferring the powder, use a spatula and tap it gently to release the powder. Avoid pouring, which can generate dust.

-

-

In Case of a Spill:

-

Alert others in the vicinity.

-

If the spill is small and contained within the fume hood, carefully sweep up the solid using a brush and dustpan and place it in a sealed container for hazardous waste disposal.

-

For larger spills or spills outside of a fume hood, evacuate the area and follow institutional emergency procedures.

-

-

Waste Disposal:

-

Dispose of all waste materials (including contaminated gloves, weigh boats, and excess reagent) in a designated, sealed hazardous waste container.

-

Label the waste container clearly with the chemical name and associated hazards.

-

Follow all local, state, and federal regulations for hazardous waste disposal.

-

-

Post-handling:

-

Clean all contaminated surfaces within the fume hood.

-

Carefully remove PPE, avoiding self-contamination.

-

Wash hands and any exposed skin thoroughly with soap and water.

-

Emergency Procedures

In the event of exposure, immediate action is critical.

First Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

-

In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.

-

In Case of Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Visualizations